Cas no 875282-60-3 (4-(phenylsulfanyl)methylpiperidine hydrochloride)

4-(Phenylsulfanyl)methylpiperidine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a phenylsulfanylmethyl group, in its hydrochloride salt form. This structure enhances its stability and solubility, making it suitable for various pharmaceutical and chemical applications. The phenylsulfanyl moiety contributes to potential reactivity in sulfur-based transformations, while the piperidine scaffold offers versatility in medicinal chemistry, particularly in the development of bioactive molecules. The hydrochloride salt form ensures improved handling and storage properties. This compound may serve as a valuable intermediate in the synthesis of pharmacologically active agents or as a building block in organic synthesis, offering a balance of reactivity and stability.
4-(phenylsulfanyl)methylpiperidine hydrochloride structure
875282-60-3 structure
Product Name:4-(phenylsulfanyl)methylpiperidine hydrochloride
CAS No:875282-60-3
MF:C12H18ClNS
MW:243.79602098465
MDL:MFCD21090532
CID:1903328
PubChem ID:56832414
Update Time:2025-10-31

4-(phenylsulfanyl)methylpiperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Piperidine, 4-[(phenylthio)methyl]-, hydrochloride
    • F2167-0531
    • 4-(phenylsulfanylmethyl)piperidine;hydrochloride
    • 4-[(phenylsulfanyl)methyl]piperidine hydrochloride
    • EN300-235629
    • MFCD21090532
    • AKOS015947865
    • NS-03487
    • XZGLJQNFFQYLES-UHFFFAOYSA-N
    • 875282-60-3
    • 4-(Phenylthio-methyl)-piperidine Hydrochloride
    • 4-[(phenylsulfanyl)methyl]piperidinehydrochloride
    • SCHEMBL4239449
    • 4-(phenylsulfanyl)methylpiperidine hydrochloride
    • MDL: MFCD21090532
    • Inchi: 1S/C12H17NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H
    • InChI Key: XZGLJQNFFQYLES-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC=CC=1)CC1CCNCC1

Computed Properties

  • Exact Mass: 243.0848484Da
  • Monoisotopic Mass: 243.0848484Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų

4-(phenylsulfanyl)methylpiperidine hydrochloride Pricemore >>

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4-(phenylsulfanyl)methylpiperidine hydrochloride Related Literature

Additional information on 4-(phenylsulfanyl)methylpiperidine hydrochloride

Introduction to 4-(phenylsulfanyl)methylpiperidine hydrochloride (CAS No. 875282-60-3)

4-(phenylsulfanyl)methylpiperidine hydrochloride, identified by its CAS number 875282-60-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic structure widely recognized for its role in drug design due to its favorable pharmacokinetic properties and biological activity. The presence of a phenylsulfanyl (thiophenyl) group and a methyl substituent introduces unique electronic and steric characteristics, making it a valuable scaffold for the development of novel therapeutic agents.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for formulation development in drug delivery systems. This solubility profile makes it particularly suitable for oral and intravenous administration, improving bioavailability and therapeutic efficacy. The compound’s structure suggests potential interactions with biological targets such as enzymes and receptors, which are pivotal in modulating physiological processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 4-(phenylsulfanyl)methylpiperidine hydrochloride with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase. The thiophenyl moiety is particularly noteworthy, as it has been shown to enhance binding interactions through π-stacking and hydrogen bonding, contributing to the compound’s pharmacological activity.

In the realm of drug discovery, 4-(phenylsulfanyl)methylpiperidine hydrochloride has been explored as a lead compound for the development of treatments targeting neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier, making them attractive candidates for central nervous system (CNS) therapies. Preliminary in vitro studies have demonstrated that this compound exhibits moderate affinity for serotonin receptors, suggesting potential applications in managing conditions related to serotonin dysregulation.

The synthesis of 4-(phenylsulfanyl)methylpiperidine hydrochloride involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques not only streamline the production process but also allow for the introduction of structural modifications, enabling fine-tuning of pharmacological properties.

One of the most compelling aspects of 4-(phenylsulfanyl)methylpiperidine hydrochloride is its versatility in medicinal chemistry. Researchers have utilized this scaffold to develop analogs with enhanced potency, selectivity, and metabolic stability. For instance, modifications to the phenylsulfanyl group have led to derivatives with improved binding affinity for specific enzyme targets, while alterations to the piperidine ring have optimized pharmacokinetic profiles.

Current research is focused on evaluating the safety and efficacy of 4-(phenylsulfanyl)methylpiperidine hydrochloride in preclinical models. Animal studies have provided insights into its pharmacological effects across various disease models, including pain management and neurodegenerative disorders. The compound’s ability to modulate neurotransmitter systems makes it a promising candidate for therapies targeting conditions such as depression, anxiety, and chronic pain syndromes.

The development of novel drug candidates like 4-(phenylsulfanyl)methylpiperidine hydrochloride relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. High-throughput screening (HTS) techniques have been instrumental in identifying hit compounds that exhibit desirable biological activity. Once hits are identified, structure-activity relationship (SAR) studies are conducted to optimize their properties further.

The regulatory landscape for pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before human clinical trials can commence. Good Manufacturing Practices (GMP) guidelines are adhered to during the synthesis and purification of 4-(phenylsulfanyl)methylpiperidine hydrochloride, ensuring consistency and quality control throughout the production process. This adherence is crucial for meeting regulatory requirements set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The future prospects for 4-(phenylsulfanyl)methylpiperidine hydrochloride are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems, such as nanotechnology-based formulations, may enhance its bioavailability and target specificity. Additionally, advances in genetic sequencing technologies could enable personalized medicine approaches tailored to individual patient responses.

In conclusion,4-(phenylsulfanyl)methylpiperidine hydrochloride (CAS No. 875282-60-3) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with favorable pharmacokinetic properties, position it as a valuable scaffold for drug development. As research continues to uncover new insights into its mechanisms of action,this compound holds great promise for improving patient outcomes worldwide.

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